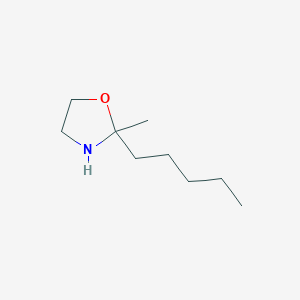
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is a chemical compound with the molecular formula C17H14Br2O2 It is a derivative of pentanedione, where two bromine atoms and two phenyl groups are substituted at the 2 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- can be synthesized through a multi-step process involving the bromination of 1,5-pentanedione followed by the introduction of phenyl groups. The reaction typically involves the use of bromine (Br2) as the brominating agent and phenylmagnesium bromide (C6H5MgBr) for the phenylation step. The reaction conditions often require a controlled temperature and the presence of a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the dibromo groups to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and phenyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form complexes with metal ions and participate in various catalytic processes, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-1,5-pentanedione: Similar in structure but lacks the bromine atoms.
1,5-Dibromo-2,4-pentanedione: Similar in structure but lacks the phenyl groups.
1,5-Dibromopentane: Contains bromine atoms but lacks the diketone and phenyl groups.
Uniqueness
1,5-Pentanedione, 2,4-dibromo-1,5-diphenyl- is unique due to the presence of both bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
56568-43-5 |
|---|---|
Molecular Formula |
C17H14Br2O2 |
Molecular Weight |
410.1 g/mol |
IUPAC Name |
2,4-dibromo-1,5-diphenylpentane-1,5-dione |
InChI |
InChI=1S/C17H14Br2O2/c18-14(16(20)12-7-3-1-4-8-12)11-15(19)17(21)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
InChI Key |
KHOLAKHYOHKYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC(C(=O)C2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
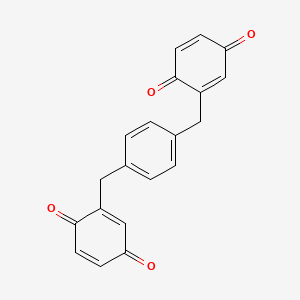
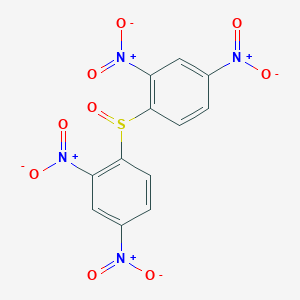
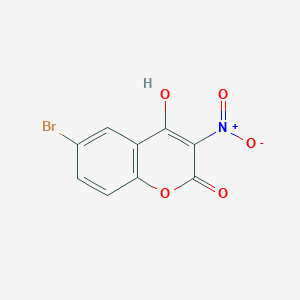
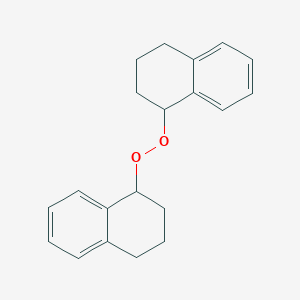
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
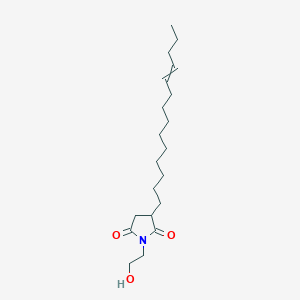



![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
